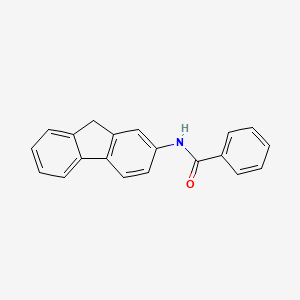

2-Benzoylaminofluorene

概要

説明

2-Benzoylaminofluorene is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a benzoyl group attached to the amino group of fluorene

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylaminofluorene typically involves the reaction of fluorene with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate and to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: 2-Benzoylaminofluorene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, resulting in the formation of 2-hydroxyaminofluorene.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

2-Benzoylaminofluorene has been studied for its potential anticancer properties. Research indicates that derivatives of fluorene, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that certain synthesized fluorene derivatives showed promising activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, with some compounds outperforming traditional chemotherapeutics like 5-fluorouracil .

Mechanism of Action

The mechanism of action for these compounds often involves interaction with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Molecular docking studies have suggested that this compound derivatives can effectively bind to the active site of DHFR, inhibiting its function and thereby impeding cancer cell proliferation .

Antimicrobial Activity

Broad-Spectrum Efficacy

In addition to its anticancer properties, this compound has shown broad-spectrum antimicrobial activity. Research has indicated that certain derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The effectiveness of these compounds against various pathogens underscores their potential in treating infections.

Material Science Applications

Fluorescent Materials

The unique structural properties of this compound make it suitable for applications in material science, particularly in the development of fluorescent materials. Fluorene derivatives are often incorporated into polymers to enhance their optical properties, which can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

作用機序

The mechanism of action of 2-Benzoylaminofluorene involves its interaction with cellular components, leading to various biological effects. The compound can form adducts with DNA, resulting in mutations and potentially leading to carcinogenesis. It also interacts with enzymes and other proteins, affecting their function and activity. The molecular targets and pathways involved in these interactions are subjects of ongoing research.

類似化合物との比較

2-Acetylaminofluorene: Similar in structure but with an acetyl group instead of a benzoyl group.

2-Hydroxyaminofluorene: A reduced form with a hydroxyl group.

2-Nitroaminofluorene: Contains a nitro group instead of a benzoyl group.

Uniqueness: 2-Benzoylaminofluorene is unique due to its specific benzoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

生物活性

2-Benzoylaminofluorene (2-BAF) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with 2-BAF, drawing insights from various studies.

Synthesis and Structure

This compound is synthesized through the acylation of 2-aminofluorene with benzoyl chloride. The resulting compound features a benzamide moiety that is crucial for its biological activity. The structural characteristics of 2-BAF include:

- A fluorene backbone that contributes to its hydrophobic properties.

- An amide functional group that plays a role in molecular interactions.

Anticancer Properties

Research indicates that 2-BAF exhibits significant anticancer activity. In a study assessing its effects on various cancer cell lines, 2-BAF demonstrated the ability to inhibit cell proliferation and induce apoptosis. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 4.5 | Inhibition of estrogen receptor signaling |

| A549 (lung cancer) | 6.0 | Disruption of mitochondrial function |

The above table summarizes the inhibitory concentration (IC50) values for various cancer cell lines, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 2-BAF has been evaluated for its antimicrobial effects. Studies have shown that it exhibits activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Bactericidal |

| Escherichia coli | 15 µg/mL | Bacteriostatic |

| Candida albicans | 20 µg/mL | Fungistatic |

The data indicates that 2-BAF possesses notable antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

The biological activity of 2-BAF can be attributed to several mechanisms:

- DNA Interaction : Similar to other aromatic amines, 2-BAF can intercalate into DNA, potentially leading to mutagenic effects.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to apoptosis in cancer cells.

- Enzyme Inhibition : Studies suggest that 2-BAF may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies and Research Findings

A notable case study involved the evaluation of 2-BAF's effects on liver microsomes, where it was found to yield no free diazotizable amine, suggesting limited metabolic activation compared to other derivatives like acetylaminofluorene . This aspect is crucial for understanding its safety profile and potential therapeutic applications.

Another study focused on the structure-activity relationship (SAR) of related compounds, indicating that modifications to the benzamide structure could enhance or reduce biological activity . This highlights the importance of chemical structure in determining the efficacy and safety of compounds like 2-BAF.

特性

IUPAC Name |

N-(9H-fluoren-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-20(14-6-2-1-3-7-14)21-17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZOSXXWXWNPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190176 | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-78-1 | |

| Record name | N-9H-Fluoren-2-ylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the metabolism of 2-Benzoylaminofluorene differ from 2-Acetylaminofluorene in rats?

A: Research indicates significant differences in how rats metabolize this compound (BAF) and 2-Acetylaminofluorene (AAF). Following intramuscular injection, rats excrete approximately 90% of labeled AAF within 96 hours, while only 20% of labeled BAF is excreted during the same period []. This suggests that AAF is metabolized much faster than BAF in vivo. Additionally, urine analysis reveals that AAF leads to faster excretion of labeled material compared to BAF []. These findings indicate that AAF is more reactive within living organisms than BAF.

Q2: What are the primary metabolic products of this compound and 2-Acetylaminofluorene in rats?

A: Studies using labeled BAF and AAF show that the majority of excreted radioactive material is present in a water-soluble form, suggesting conjugation products are the primary metabolites []. Further analysis involving treatment with hot sulfuric acid leads to a decrease in water-soluble radioactivity, indicating the presence of hydrolyzable conjugates []. Interestingly, minimal amounts of free amine (2-Aminofluorene) are detected in the urine after administering either compound []. This suggests that 2-Aminofluorene, while structurally related, is not a major metabolic end product of either BAF or AAF.

Q3: Can this compound be used in the synthesis of polymers?

A: Yes, a derivative of this compound, specifically 3,5-diamino-N-(9H-fluoren-2-yl)benzamide, has been successfully utilized as a diamine monomer in the synthesis of thermally stable polyimides []. This diamine is synthesized through the condensation of 2-aminofluorene and 3,5-dinitrobenzoyl chloride, followed by the reduction of the dinitro compound []. The resulting polyimides, incorporating pendent fluorenamide moieties, exhibit desirable properties such as high glass transition temperatures, good thermal stability, solubility in various organic solvents, and UV absorption characteristics [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。